molecular formula C11H12N2O2 B15299658 5-((m-Tolyloxy)methyl)isoxazol-3-amine

5-((m-Tolyloxy)methyl)isoxazol-3-amine

Cat. No.: B15299658
M. Wt: 204.22 g/mol
InChI Key: HMWFZSGNFZGRLO-UHFFFAOYSA-N
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Description

5-((m-Tolyloxy)methyl)isoxazol-3-amine is an isoxazole derivative featuring a meta-substituted tolyloxy methyl group at the 5-position of the isoxazole ring and an amino group at the 3-position. Isoxazole rings are known for their versatility in medicinal chemistry due to their ability to participate in hydrogen bonding and π-stacking interactions, which influence bioactivity and pharmacokinetics .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-[(3-methylphenoxy)methyl]-1,2-oxazol-3-amine

InChI

InChI=1S/C11H12N2O2/c1-8-3-2-4-9(5-8)14-7-10-6-11(12)13-15-10/h2-6H,7H2,1H3,(H2,12,13)

InChI Key

HMWFZSGNFZGRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-((m-Tolyloxy)methyl)isoxazol-3-amine typically involves several steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali . This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

5-((m-Tolyloxy)methyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-((m-Tolyloxy)methyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to neuroprotective effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

5-Amino-3-methylisoxazole (C₄H₆N₂O): A simpler derivative with a methyl group at the 3-position .

5-(p-Tolyl)isoxazol-3-amine : Contains a para-methylphenyl group at the 5-position .

4-Benzyloxybenzo[d]isoxazole-3-amine : Features a fused benzoisoxazole core and a benzyloxy substituent .

3-Methylisoxazol-5-amine : Basic scaffold with a methyl group at the 3-position, used in Schiff base synthesis .

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Structural Features
5-((m-Tolyloxy)methyl)isoxazol-3-amine 5-(m-Tolyloxy methyl), 3-NH₂ Ether linkage, meta-substituted aryl
5-Amino-3-methylisoxazole 3-CH₃, 5-NH₂ Compact, low molecular weight
5-(p-Tolyl)isoxazol-3-amine 5-(p-Methylphenyl), 3-NH₂ Para-substituted aryl, no ether linkage
4-Benzyloxybenzo[d]isoxazole-3-amine Fused benzoisoxazole, 4-benzyloxy, 3-NH₂ Rigid fused ring system

Physicochemical Properties

  • Hydrogen Bonding: The amino group at the 3-position enables hydrogen bonding with biological targets, as seen in SMS2 inhibitors .
  • Thermal Stability : Fused-ring systems like benzo[d]isoxazole exhibit higher thermal stability due to π-stacking, whereas the target compound’s ether linkage may introduce conformational flexibility .

Key Research Findings

  • Substituent Position Matters : Para-substituted aryl groups (e.g., 5-(p-Tolyl)isoxazol-3-amine) show different binding kinetics compared to meta-substituted analogs due to steric and electronic effects .
  • Fused Rings Enhance Rigidity : Benzoisoxazole derivatives achieve higher selectivity in enzyme inhibition due to reduced conformational freedom .
  • Synthetic Flexibility : Isoxazol-3-amine scaffolds are amenable to diverse modifications, enabling tailored bioactivity .

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